N-(3-ethylphenyl)-3-fluorobenzamide
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Overview
Description
N-(3-ethylphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a fluorine atom attached to the benzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-3-fluorobenzamide typically involves the reaction of 3-ethylphenylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
N-(3-ethylphenyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: this compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
- N-(3-methylphenyl)-3-fluorobenzamide
- N-(3-ethylphenyl)-4-fluorobenzamide
- N-(3-ethylphenyl)-3-chlorobenzamide
Uniqueness: N-(3-ethylphenyl)-3-fluorobenzamide is unique due to the specific positioning of the ethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-2-11-5-3-8-14(9-11)17-15(18)12-6-4-7-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUELDTTXVJAHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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